4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Overview
Description
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-chlorophenoxypropyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of 4-chlorophenoxypropyl bromide: This intermediate is prepared by reacting 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Nucleophilic substitution: The 4-chlorophenoxypropyl bromide is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a strong base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the reaction conditions.
Reduction: The primary product would be the corresponding reduced form of the compound.
Substitution: Products would vary based on the nucleophile used in the reaction.
Scientific Research Applications
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole
- 4-[3-(2-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole is unique due to the specific positioning of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable subject for further research.
Properties
IUPAC Name |
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10-14(11(2)17-16-10)4-3-9-18-13-7-5-12(15)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHLOVWIOXJFFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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